BKI-1708 -

BKI-1708

Catalog Number: EVT-1534420
CAS Number:
Molecular Formula: C22H26N4O3
Molecular Weight: 394.475
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BKI-1708 is a Bumped-Kinase Inhibitor for Cryptosporidiosis Therapy.
Overview

BKI-1708 is a novel compound classified as a bumped kinase inhibitor, primarily developed for its potential therapeutic applications against apicomplexan parasites, including Toxoplasma gondii and Neospora caninum. This compound has shown promising efficacy in preclinical studies, particularly in mouse models infected with these parasites. The unique mechanism of action of BKI-1708 targets specific kinases that are crucial for the survival and replication of these pathogens, making it a significant candidate for further development in parasitic disease treatment.

Source and Classification

BKI-1708 belongs to a class of compounds known as bumped kinase inhibitors. These inhibitors are designed to selectively target parasite-specific kinases that differ from host kinases, minimizing potential toxicity to human cells. The development of BKI-1708 is rooted in the need for effective treatments against parasitic infections that currently lack satisfactory therapeutic options. The compound's efficacy has been evaluated through various in vitro and in vivo studies, demonstrating its potential as a therapeutic agent against cyst-forming apicomplexan parasites .

Synthesis Analysis

Methods

The synthesis of BKI-1708 involves several key steps, typically utilizing organic synthesis techniques that allow for the construction of complex molecular frameworks. The synthetic route often includes:

  1. Formation of the Core Structure: Initial reactions to create the central scaffold of the molecule.
  2. Functionalization: Introduction of various functional groups that enhance the compound's biological activity and solubility.
  3. Purification: Techniques such as chromatography are employed to isolate and purify the final product.

Technical Details

The synthesis process is meticulously optimized to ensure high yield and purity of BKI-1708. Analytical methods like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are used to confirm the structure and identity of the synthesized compound .

Molecular Structure Analysis

Structure

BKI-1708 features a unique molecular structure characterized by specific functional groups that facilitate its interaction with target kinases. The structural formula includes:

  • A central aromatic ring system
  • Various substituents that enhance binding affinity to the target enzyme

Data

The molecular weight of BKI-1708 is approximately 400 g/mol, and its chemical formula can be represented as C20H22N4O3C_{20}H_{22}N_4O_3. Detailed structural analysis via X-ray crystallography or computational modeling may provide insights into its three-dimensional conformation and binding interactions .

Chemical Reactions Analysis

Reactions

BKI-1708 undergoes various chemical reactions that are crucial for its biological activity. Key reactions include:

  1. Enzyme Inhibition: BKI-1708 specifically inhibits certain kinases involved in the signaling pathways of apicomplexan parasites.
  2. Metabolic Stability: The compound is assessed for its stability in biological systems, which influences its pharmacokinetics.

Technical Details

In vitro assays have demonstrated that BKI-1708 effectively inhibits kinase activity at low micromolar concentrations, indicating strong potential for therapeutic application .

Mechanism of Action

Process

BKI-1708 exerts its effects by selectively binding to parasite-specific kinases, disrupting their function. This inhibition leads to:

  • Impaired energy metabolism
  • Disruption of cell signaling pathways essential for parasite survival
  • Induction of apoptosis in infected cells

Data

Studies have shown that BKI-1708 has an IC50 value (the concentration required to inhibit 50% of enzyme activity) in the low micromolar range, highlighting its potency against target kinases .

Physical and Chemical Properties Analysis

Physical Properties

BKI-1708 is typically characterized by:

  • Appearance: White to off-white solid
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.

Chemical Properties

Key chemical properties include:

  • pKa: Reflects the acidity/basicity of functional groups within the molecule.
  • Stability: The compound shows stability under physiological conditions, which is crucial for its efficacy in vivo.

Relevant data from solubility studies indicate that BKI-1708 maintains favorable solubility profiles across different pH levels .

Applications

Scientific Uses

The primary application of BKI-1708 lies in its potential use as an antiparasitic agent. Research has focused on:

  • Evaluating its efficacy against various strains of Toxoplasma gondii and Neospora caninum.
  • Investigating its safety profile through toxicological assessments.
  • Exploring combinations with other therapeutic agents to enhance efficacy and reduce resistance development.

Ongoing studies aim to further characterize BKI-1708's pharmacokinetic properties and optimize dosing regimens for clinical applications .

Introduction to Bumped Kinase Inhibitors (BKIs) in Apicomplexan Parasite Therapeutics

Bumped Kinase Inhibitors (BKIs) represent a transformative class of antiparasitic agents engineered to exploit a singular evolutionary vulnerability in apicomplexan parasites—including Cryptosporidium, Toxoplasma gondii, and Neospora caninum. These pathogens collectively cause devastating zoonotic diseases, with cryptosporidiosis alone responsible for over 50,000 pediatric deaths annually in resource-limited regions [1] [7]. Unlike mammalian kinases, apicomplexan calcium-dependent protein kinase 1 (CDPK1) features a small gatekeeper residue (typically glycine or alanine) in its ATP-binding pocket. This structural idiosyncrasy permits selective inhibition by BKIs, which incorporate a sterically bulky "bump" designed to occupy the hydrophobic pocket adjacent to the gatekeeper [5] [8]. The therapeutic promise of BKIs stems from their ability to disrupt calcium-regulated processes essential for parasite survival—including host cell invasion, gliding motility, and cytokinesis—while exhibiting minimal off-target effects in mammalian hosts [3] [5].

Evolutionary Significance of Calcium-Dependent Protein Kinase 1 (CDPK1) in Apicomplexa

CDPK1 belongs to a family of kinases found exclusively in plants, ciliates, and apicomplexans, reflecting ancient evolutionary divergence from mammalian kinases. Its absence in vertebrates positions CDPK1 as an ideal target for selective therapeutic intervention [3] [8]. Calcium signaling mediated by CDPK1 orchestrates critical stages of the apicomplexan life cycle:

  • Host Cell Invasion: CDPK1 activation triggers microneme secretion and actin-myosin motor assembly, enabling parasite penetration into host cells [3].
  • Parasite Egress: Calcium transients activate CDPK1 to discharge adhesins and proteases, facilitating rupture of the parasitophorous vacuole [3] [8].
  • Vertical Transmission: CDPK1 regulates tachyzoite proliferation and placental transmigration in T. gondii and N. caninum, enabling transgenerational infection [5] [6].

Structural analyses reveal that CDPK1 adopts an autoinhibited conformation in the absence of calcium, with its C-terminal regulatory domain obstructing the substrate-binding site. Calcium binding induces a dramatic conformational reorganization, relocating the regulatory domain to expose the catalytic cleft [8]. This activation mechanism is distinct from mammalian kinases and allows BKIs to selectively target the ATP-binding pocket when the gatekeeper residue is small.

Table 1: Structural and Functional Features of Apicomplexan CDPK1

PropertyCDPK1 CharacteristicsTherapeutic Implications
Gatekeeper ResidueGlycine/Alanine (small)Permits BKI binding via hydrophobic pocket occupancy
Calcium Activation (Ka)10–14 μM (TgCDPK1, CpCDPK1) [8]Kinase inhibition achievable at nanomolar BKI concentrations
Mammalian OrthologuesAbsentHigh selectivity index (>100-fold) for parasite vs. host
Critical FunctionsMicroneme secretion, gliding motility, cytokinesis [3]BKIs disrupt multiple stages of infection

Emergence of 5-Aminopyrazole-4-Carboxamide Scaffold as a Pharmacophore Template

The 5-aminopyrazole-4-carboxamide (AC) scaffold emerged as a pharmacophore revolution following early safety concerns with pyrazolopyrimidine-based BKIs, which exhibited cardiotoxicity risks due to human Ether-à-go-go Related Gene (hERG) channel inhibition [4] [7]. Structure-activity relationship (SAR) studies identified the AC core as a superior scaffold due to:

  • Enhanced Selectivity: Reduced interaction with hERG (IC50 >30 μM for most AC-BKIs vs. <10 μM for PP-BKIs) [4] [7].
  • Optimized Physicochemical Properties: Balanced lipophilicity (clogP 2.0–4.0) enabling cellular penetration and oral bioavailability [4] [7].
  • Synthetic Versatility: Modular modifications at the C3 and N1 positions to fine-tune potency and pharmacokinetics [1] [7].

BKI-1708 (5-Amino-3-(6-cyclopropoxynaphthalen-2-yl)-1-(3-hydroxy-2,2-dimethylpropyl)-1H-pyrazole-4-carboxamide) exemplifies scaffold optimization. Its 6-cyclopropoxynaphthalen-2-yl moiety at C3 enhances hydrophobic interactions within CDPK1’s ATP pocket, while the 3-hydroxy-2,2-dimethylpropyl chain at N1 improves solubility and reduces metabolic clearance [1] [7]. This molecular design yields submicromolar inhibition of C. parvum (EC50 = 0.65 μM) and T. gondii (IC50 = 120 nM), with >100-fold selectivity over human Src kinase [1] [4] [5].

Table 2: Comparative Efficacy of AC-BKIs Against Apicomplexan Parasites

CompoundCpCDPK1 IC50 (nM)C. parvum EC50 (μM)T. gondii IC50 (nM)hERG IC50 (μM)
BKI-17081.4 [1]0.65 [4]120 [5]>30 [4]
BKI-15171.4 [4]0.41 [4]150*>30 [4]
BKI-17705.5 [7]0.71 [4]ND>30 [7]
Paromomycin (control)>2,000 [4]96.6 [4]InactiveND

Data extrapolated from structural analogues; ND = Not Determined

Rationale for Targeting Vertical Transmission in Zoonotic Parasites

Vertical transmission—parasite transfer from dam to offspring during pregnancy—is a dominant epidemiological driver for T. gondii and N. caninum. In cattle, N. caninum vertically transmits with >90% efficiency, causing endemic abortions and neonatal mortality [5] [6]. Similarly, T. gondii infection during human pregnancy risks severe fetal malformations. BKI-1708’s ability to cross biological barriers (placenta, blood-brain) makes it uniquely suited to block this route [5] [6]:

  • In Vitro Mechanism: At 2.5 μM, BKI-1708 induces incomplete cytokinesis in T. gondii and N. caninum, forming multinucleated complexes (MNCs). Ultrastructural analyses reveal daughter zoites lacking outer membranes, rendering them non-infectious [5] [6].
  • In Vivo Efficacy: Oral administration (20 mg/kg/day for 5 days) in pregnant mice infected with N. caninum or T. gondii:
  • Reduced fetal parasite loads by >90% (quantified by qPCR) [6].
  • Increased pup survival rates by 70–80% compared to untreated controls [5] [6].
  • Developmental Safety: No toxicity in zebrafish embryos at ≤2 μM, confirming selectivity for parasite CDPK1 over vertebrate kinases [5].

Table 3: BKI-1708 Efficacy in Vertical Transmission Models

Infection ModelTreatment RegimenReduction in Cerebral Parasite LoadPup Survival IncreaseReference
N. caninum (mouse)20 mg/kg/day, days 9–13 gestation96% (p<0.001)80% (vs. 20% control) [5]
T. gondii (mouse)20 mg/kg/day, days 9–13 gestation91% (p<0.001)70% (vs. 15% control) [6]
C. parvum (neonatal mouse)8 mg/kg/day, 5 days99% fecal oocyst reductionNot applicable [7]

Properties

Product Name

BKI-1708

IUPAC Name

5-Amino-3-(6-cyclopropoxynaphthalen-2-yl)-1-(3-hydroxy-2,2-dimethylpropyl)-1H-pyrazole-4-carboxamide

Molecular Formula

C22H26N4O3

Molecular Weight

394.475

InChI

InChI=1S/C22H26N4O3/c1-22(2,12-27)11-26-20(23)18(21(24)28)19(25-26)15-4-3-14-10-17(29-16-7-8-16)6-5-13(14)9-15/h3-6,9-10,16,27H,7-8,11-12,23H2,1-2H3,(H2,24,28)

InChI Key

MMLFTESUTQGDRQ-UHFFFAOYSA-N

SMILES

O=C(C1=C(N)N(CC(C)(C)CO)N=C1C2=CC=C3C=C(OC4CC4)C=CC3=C2)N

Solubility

Soluble in DMSO

Synonyms

BKI-1708; BKI 1708; BKI1708;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.